![molecular formula C10H7NO2 B1296838 Quinoline-5-carboxylic acid CAS No. 7250-53-5](/img/structure/B1296838.png)
Quinoline-5-carboxylic acid
Overview
Description
Quinoline-5-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a weak tertiary base and can form a salt with acids .
Synthesis Analysis
Quinoline derivatives such as 6-hydroxy-2-(4-methoxyphenyl) quinoline-4-carboxylic acid and 2-(4-chlorophenyl)-6-hydroxy quinoline-4-carboxylic acids were synthesized by the reaction of aldehyde and pyruvic acid . Quinoline itself is easily reduced by tin and hydrochloric acid to 1, 2, 3, 4- tetrahydroquinoline .Chemical Reactions Analysis
Quinoline compounds have shown excellent results through different mechanisms of action such as growth inhibitors by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation .Physical And Chemical Properties Analysis
Quinoline-5-carboxylic acid has a molecular weight of 173.17 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 1 .Scientific Research Applications
Organic Synthesis
Quinoline-5-carboxylic acid is an important raw material and intermediate used in organic synthesis . It plays a vital role in the construction of complex organic molecules, contributing to the development of new synthetic methods.
Pharmaceuticals
Quinoline-5-carboxylic acid is extensively used in the pharmaceutical industry . It serves as a key building block in the synthesis of a wide range of biologically active compounds. For instance, it’s used in the production of drugs with anti-cancer , anti-inflammatory , and anti-microbial properties.
Agrochemicals
In the agrochemical industry, Quinoline-5-carboxylic acid is used as an intermediate in the synthesis of various agrochemicals . These include pesticides, herbicides, and fungicides that help protect crops and increase agricultural productivity.
Dyestuff Fields
Quinoline-5-carboxylic acid also finds application in the dyestuff industry . It’s used in the production of various dyes and pigments, contributing to the vibrant colors we see in textiles, paints, and printing inks.
Medicinal Chemistry
Quinoline-5-carboxylic acid plays a major role in medicinal chemistry . It’s a vital scaffold for leads in drug discovery, contributing to the development of new therapeutic agents. Its derivatives have shown a broad spectrum of bio-responses, including anti-COVID-19 , anti-mycobacterial , and anti-plasmodial activities.
Metal-Organic Frameworks (MOFs)
Quinoline-5-carboxylic acid can be used to synthesize a thermally stable microporous metal-organic framework (MOF Ni-Qc-5) . This MOF can enhance the separation of CH4 against N2, which has potential applications in gas storage, separation, and catalysis.
Mechanism of Action
Target of Action
Quinoline-5-carboxylic acid, like other quinoline derivatives, has been found to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, leading to a range of biological effects
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities . More research is needed to identify the specific pathways affected by Quinoline-5-carboxylic acid.
Result of Action
Quinoline derivatives are known to have a range of effects at the molecular and cellular levels, contributing to their diverse biological activities
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Safety and Hazards
Future Directions
Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
properties
IUPAC Name |
quinoline-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYMXZBXQCGRGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283135 | |
Record name | Quinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-5-carboxylic acid | |
CAS RN |
7250-53-5 | |
Record name | 5-Quinolinecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinoline-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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